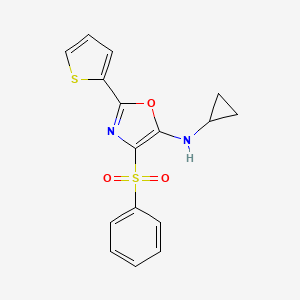

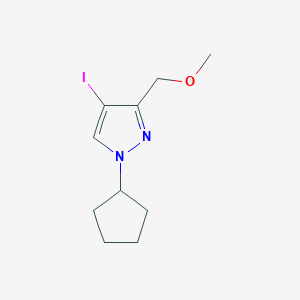

![molecular formula C17H17N3O4 B2724896 Ethyl 5-(2,5-dimethylfuran-3-carboxamido)pyrazolo[1,5-a]pyridine-3-carboxylate CAS No. 1396562-89-2](/img/structure/B2724896.png)

Ethyl 5-(2,5-dimethylfuran-3-carboxamido)pyrazolo[1,5-a]pyridine-3-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Pyrazolo[1,5-a]pyrimidines are a class of compounds that have attracted wide pharmaceutical interest due to their beneficial properties as antimetabolites in purine biochemical reactions . They are purine analogues and have been known for their antitrypanosomal activity .

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines has been widely studied. They can be synthesized from the reaction of sodium 3-(5-methyl-1-(p-toly)-1H-1,2,3-triazol-4-yl)-3-oxoprop-1-en-1-olate with the appropriate heterocyclic amines and its diazonium salt .Molecular Structure Analysis

The pyrazolo[1,5-a]pyrimidine core can be easily modified by simple aromatic substitution reactions such as nitration, halogenation, and formylation . As a result, suitable functional groups can be incorporated at positions 2 and 5–7 during the fused-ring construction and at position 3 via functionalization and post-functionalization strategies .Chemical Reactions Analysis

The chemical reactions of pyrazolo[1,5-a]pyrimidines involve reactions with heterocyclic amines and its diazonium salt, and active methylene compounds . Thiazoles and 1,3,4-thiadiazoles can also be obtained from 2-bromo-1-(5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)ethanone and some reagents such as hydrazonoyl chlorides and halo ketones .Physical And Chemical Properties Analysis

The physical and chemical properties of pyrazolo[1,5-a]pyrimidines can be influenced by the substituents at various positions on the ring . For instance, electron-donating groups (EDGs) at position 7 on the fused ring can improve both the absorption and emission behaviors .科学的研究の応用

Synthesis and Mechanistic Insights

- Ethyl 5-(2,5-dimethylfuran-3-carboxamido)pyrazolo[1,5-a]pyridine-3-carboxylate is part of the broader class of compounds involved in novel synthetic pathways, demonstrating unique chemical behaviors in reactions. A related compound underwent an unexpected reaction with thiourea, showcasing an ANRORC rearrangement mechanism, highlighting the complexity and potential for novel chemistry within this class of compounds (Ledenyova et al., 2018).

Fluorescence and Derivative Synthesis

- The compound's class is also instrumental in synthesizing new fluorophores. A similar reaction strategy was utilized to develop 4-hydroxy pyrazolo[1,5-a]pyridine derivatives, demonstrating strong fluorescence in solutions, suggesting potential applications in materials science and bioimaging (Yan et al., 2018).

Medicinal Chemistry Applications

- In medicinal chemistry, derivatives of pyrazolo[1,5-a]pyridine are synthesized for their potential as anti-tumor agents, indicating the therapeutic relevance of this chemical scaffold. Notably, new pyrazolopyrimidines derivatives demonstrated anticancer and anti-5-lipoxygenase activity, underscoring the compound class's versatility in drug design and discovery (Rahmouni et al., 2016).

Heterocyclic Chemistry and Biological Activity

- The synthesis of condensed pyrazoles, utilizing related compounds as precursors, highlights the significance of these chemical entities in constructing complex heterocyclic systems. These systems have implications for developing new materials and pharmaceuticals with tailored properties (Arbačiauskienė et al., 2011).

Antimicrobial and Antituberculosis Activity

- Some derivatives within this compound class have been synthesized and evaluated for their antituberculosis activity, showcasing the potential of these compounds in addressing global health challenges related to infectious diseases (Jadhav et al., 2016).

作用機序

While the specific mechanism of action for “Ethyl 5-(2,5-dimethylfuran-3-carboxamido)pyrazolo[1,5-a]pyridine-3-carboxylate” is not available, pyrazolo[1,5-a]pyrimidines in general have been known for their antitrypanosomal activity . They are purine analogues and have beneficial properties as antimetabolites in purine biochemical reactions .

将来の方向性

The future directions for research on pyrazolo[1,5-a]pyrimidines could involve exploring their potential in various biomedical applications, given their significant photophysical properties . Further studies could also focus on the synthesis and functionalization of diverse pyrazolo[1,5-a]pyrimidines .

特性

IUPAC Name |

ethyl 5-[(2,5-dimethylfuran-3-carbonyl)amino]pyrazolo[1,5-a]pyridine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O4/c1-4-23-17(22)14-9-18-20-6-5-12(8-15(14)20)19-16(21)13-7-10(2)24-11(13)3/h5-9H,4H2,1-3H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLKWLTIRONBPJW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C2C=C(C=CN2N=C1)NC(=O)C3=C(OC(=C3)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

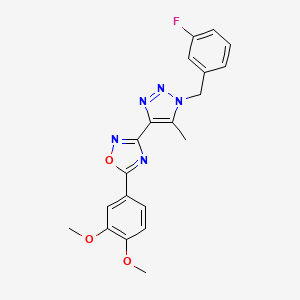

![2-Chloro-N-[[2-(methoxymethyl)-5-phenyl-1,3-thiazol-4-yl]methyl]propanamide](/img/structure/B2724813.png)

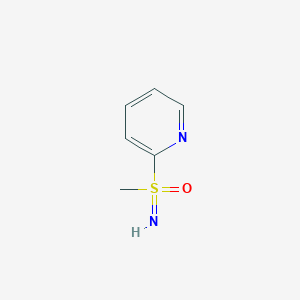

![3-Oxabicyclo[4.1.0]heptan-7-amine](/img/structure/B2724816.png)

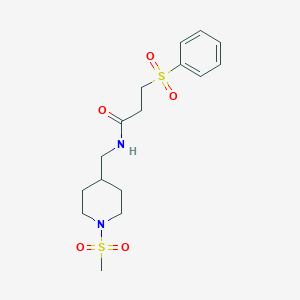

![N-(4-butylphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2724819.png)

![5-[(2R)-pyrrolidin-2-yl]-2H-1,2,3,4-tetrazole hydrochloride](/img/no-structure.png)

![Bicyclo[2.2.1]heptane-1,4-diyldimethanol](/img/structure/B2724826.png)

![Tert-butyl 4-((5-methoxybenzo[d]thiazol-2-yl)oxy)piperidine-1-carboxylate](/img/structure/B2724829.png)

![7-[(4-Chlorophenyl)methyl]-8-(3,5-dimethylpyrazol-1-yl)-1,3-dimethylpurine-2,6-dione](/img/structure/B2724831.png)

![3-butyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2724834.png)

![N-benzyl-N-(4,6-difluorobenzo[d]thiazol-2-yl)-1-ethyl-1H-pyrazole-5-carboxamide](/img/structure/B2724836.png)